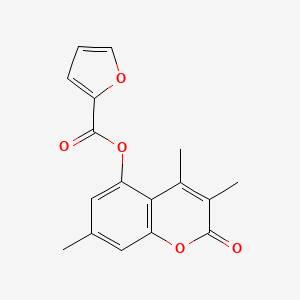![molecular formula C12H14N2O2 B5708563 N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide, commonly known as modafinil, is a prescription medication that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is also used off-label as a cognitive enhancer and to treat attention deficit hyperactivity disorder (ADHD). Modafinil is a wakefulness-promoting agent that works by altering the levels of certain neurotransmitters in the brain.
Mechanism of Action
Modafinil works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the levels of GABA, glutamate, and orexin. Modafinil binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to increased dopamine levels in the brain. This increased dopamine activity is thought to be responsible for the wakefulness-promoting effects of modafinil.
Biochemical and Physiological Effects:
Modafinil has been shown to increase wakefulness, alertness, and cognitive performance. It has also been shown to decrease fatigue and improve mood. Modafinil has been found to increase the levels of certain hormones in the body, including cortisol, growth hormone, and prolactin. It has also been shown to increase heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
Modafinil has several advantages for use in lab experiments. It is easy to administer, has a long half-life, and has few side effects. It is also non-addictive and has a low potential for abuse. However, modafinil can be expensive and may not be readily available in some countries. It is also not suitable for use in certain populations, such as pregnant women and individuals with liver or kidney disease.
Future Directions
There are several future directions for research on modafinil. One area of interest is the use of modafinil in the treatment of depression and other psychiatric disorders. Another area of interest is the potential use of modafinil in the treatment of cognitive decline in aging populations. Further research is also needed to better understand the long-term effects of modafinil use and to identify any potential risks or side effects associated with its use.
Conclusion:
In conclusion, modafinil is a wakefulness-promoting agent that has been extensively studied for its cognitive enhancing effects. It works by altering the levels of certain neurotransmitters in the brain and has been found to improve cognitive performance in healthy individuals. Modafinil has several advantages for use in lab experiments, but further research is needed to better understand its long-term effects and potential risks.
Synthesis Methods
Modafinil is synthesized from benzhydrol and 2-(diphenylmethyl)sulfinylacetamide through a multi-step process. The first step involves the reaction of benzhydrol with thionyl chloride to form benzhydryl chloride. This is then reacted with ammonia to form benzhydrylamine. The second step involves the reaction of benzhydrylamine with 2-(diphenylmethyl)sulfinylacetamide to form modafinil.
Scientific Research Applications
Modafinil has been extensively studied for its cognitive enhancing effects. It has been shown to improve cognitive performance in healthy individuals, particularly in the areas of attention, working memory, and executive function. Modafinil has also been studied for its potential use in the treatment of N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide, depression, and schizophrenia.
properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(15)13-10-4-2-5-11(8-10)14-7-3-6-12(14)16/h2,4-5,8H,3,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMKORZVSCVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)



![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)

